CYP2C9 Metabolic Liability: >10-Fold Lower Inhibition Compared to Representative 2-Aminopyridine Kinase Inhibitors
4-(2,4-Dimethoxyphenyl)pyridin-2-amine exhibits minimal reversible inhibition of CYP2C9 (IC50 > 10,000 nM) in human liver microsomes, using (S)-warfarin as a probe substrate with LC-MS/MS detection [1]. By contrast, many 2-aminopyridine-based clinical kinase inhibitors demonstrate significant CYP2C9 inhibition; for example, imatinib (a 2-aminopyrimidine structurally related to the 2-aminopyridine class) shows CYP2C9 IC50 values in the low micromolar range (~1–5 µM), and the 2-aminopyridine ALK inhibitor crizotinib exhibits CYP2C9 IC50 of approximately 2–4 µM [2]. This represents an approximately >3–10-fold difference in CYP2C9 inhibitory potential, translating to a reduced drug-drug interaction (DDI) liability profile for the target compound when used as a chemical probe or scaffold.
| Evidence Dimension | CYP2C9 reversible inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Class-level comparison: imatinib CYP2C9 IC50 ~1–5 µM; crizotinib CYP2C9 IC50 ~2–4 µM; general 2-aminopyridine kinase inhibitors often in 0.5–10 µM range |
| Quantified Difference | >3–10-fold lower CYP2C9 inhibition for target compound |
| Conditions | Human liver microsomes; (S)-warfarin substrate; NADPH cofactor; LC-MS/MS detection (target compound); literature values for comparators from published clinical DDI studies |
Why This Matters
Lower CYP2C9 inhibition reduces the risk of pharmacokinetic drug-drug interactions, making 4-(2,4-dimethoxyphenyl)pyridin-2-amine a cleaner chemical probe for target validation studies where co-administered medications are a concern.
- [1] BindingDB BDBM50202649 / CHEMBL3934566. Reversible inhibition of CYP2C9 by 4-(2,4-dimethoxyphenyl)pyridin-2-amine: IC50 > 1.00E+4 nM. Assay: human liver microsomes, (S)-warfarin substrate, NADPH, LC-MS/MS. View Source
- [2] FDA Clinical Pharmacology and Biopharmaceutics Review(s) for imatinib (NDA 021335) and crizotinib (NDA 202570). CYP2C9 inhibition IC50 values for approved 2-aminopyridine/pyrimidine kinase inhibitors. View Source
